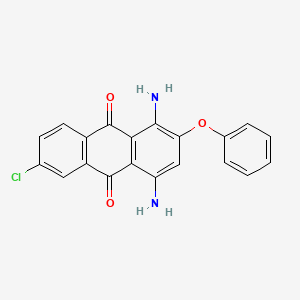
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione is a chemical compound belonging to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, dyes, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated anthracene derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . Additionally, its ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A parent compound with similar structural features but lacking the amino and chloro substituents.
1,4-Diaminoanthracene-9,10-dione: Similar to 1,4-Diamino-6-chloro-2-phenoxyanthracene-9,10-dione but without the chloro and phenoxy groups.
6-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups present in this compound.
Uniqueness
This compound stands out due to its unique combination of amino, chloro, and phenoxy groups.
Properties
CAS No. |
88623-57-8 |
|---|---|
Molecular Formula |
C20H13ClN2O3 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13ClN2O3/c21-10-6-7-12-13(8-10)20(25)16-14(22)9-15(18(23)17(16)19(12)24)26-11-4-2-1-3-5-11/h1-9H,22-23H2 |
InChI Key |
SMKWAWPQMWOWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















